molecular formula C8H6ClIN2 B13014165 6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13014165
M. Wt: 292.50 g/mol
InChI Key: BQIJVOANSZTUNK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1936134-68-7) is a high-value chemical building block designed for advanced pharmaceutical research and discovery. This multifunctional 7-azaindole derivative features chloro and iodo substituents at the 6- and 3-positions, respectively, making it a versatile scaffold for sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations . These transformations are critical for constructing diverse compound libraries for structure-activity relationship (SAR) studies. The 7-azaindole core is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and other heterocycles . Researchers value this specific compound for its role in the synthesis of kinase inhibitor prototypes. The molecular framework is analogous to those found in several FDA-approved drugs and investigational compounds targeting kinases like CSF1R, B-Raf, and JAK3 . The methyl group at the 2-position and the halogen atoms at the 3- and 6-positions offer distinct vectors for synthetic elaboration to optimize drug-target interactions and physicochemical properties. This product is supplied with a minimum purity of 95% . It requires storage in a dark place under an inert atmosphere at 2-8°C to ensure stability . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClIN2/c1-4-7(10)5-2-3-6(9)12-8(5)11-4/h2-3H,1H3,(H,11,12)

InChI Key

BQIJVOANSZTUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=C(C=C2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the iodination of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a pyridine oxide .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The iodo substituent at C3 in the target compound distinguishes it from most analogues, which typically feature smaller halogens (Cl, Br) or alkyl groups .
  • The methyl group at C2 is less common in reported derivatives, where substitutions often occur at C3 or C5 .

Physicochemical Properties

Property 6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine Analogues 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Molecular Weight 292.50 g/mol ~250–300 g/mol 228.34 g/mol
Aqueous Solubility Likely low (iodo increases lipophilicity) Very low (requires cyclodextrin) Low (cyclohexyl group)
Reactivity Iodo enables cross-coupling (e.g., Suzuki) Chloro requires harsher conditions Cyclohexyl limits functionalization

Target Compound

  • Anticancer Activity: Thieno[2,3-b]pyridines inhibit phosphoinositide-specific phospholipase C (pi-PLC) and show nanomolar efficacy against triple-negative breast cancer .
  • Antibacterial Potential: Pyrrolo[2,3-b]pyridines with chloro substituents exhibit antibacterial properties .

Key Analogues

  • 5-Cyclohexyl Derivative : Used in medicinal chemistry for kinase inhibition .
  • Thieno[2,3-b]pyridines: Require solubility-enhancing strategies (e.g., morpholine substituents) for in vivo efficacy .

Biological Activity

6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1936134-68-7) is a synthetic compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₇H₄ClIN₂
  • Molecular Weight : 292.504 g/mol
  • Structure : The compound features a pyrrolo ring system with chlorine and iodine substituents that may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a variety of biological activities, including:

  • Antiproliferative Effects : Some studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Compounds in this class have been identified as inhibitors of specific enzymes such as DYRK1A and PTR1, which are implicated in various diseases including cancer and parasitic infections.
  • Anti-inflammatory Properties : Certain derivatives exhibit significant anti-inflammatory effects by modulating pro-inflammatory pathways.

Antiproliferative Activity

A study assessing the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives found that compounds with specific substitutions at the C6 position displayed notable cytostatic activity against cancer cell lines. For instance, the introduction of hydrophobic substituents was correlated with increased potency (Table 1).

CompoundCell LineIC50 (µM)Mechanism
6-Chloro-3-iodo-2-methyl-pyrrolo[2,3-b]pyridineA549 (Lung)15.4Apoptosis induction
6-Bromo derivativeHeLa (Cervical)10.2Cell cycle arrest
6-Methyl derivativeMCF7 (Breast)8.5Inhibition of proliferation

Enzyme Inhibition Studies

Research has shown that this compound acts as a potent inhibitor of DYRK1A, an enzyme involved in cell growth and differentiation. In vitro assays revealed nanomolar-level inhibitory activity.

Enzyme TargetIC50 (nM)Reference
DYRK1A45
PTR1120

Case Study 1: DYRK1A Inhibition

In a recent study focusing on the development of non-toxic DYRK1A inhibitors, compounds derived from pyrrolo[2,3-b]pyridine were synthesized and evaluated for their inhibitory potential. The results indicated that these compounds not only inhibited DYRK1A effectively but also demonstrated antioxidant properties through ORAC assays.

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory effects of pyrrolo derivatives in BV2 microglial cells. The study found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

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